Aluminum phenoxide

Description

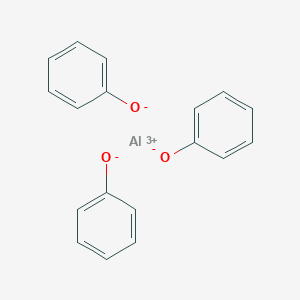

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

aluminum;triphenoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H6O.Al/c3*7-6-4-2-1-3-5-6;/h3*1-5,7H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSWAWSNPREEFQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15AlO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015343 | |

| Record name | Phenol, aluminum salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15086-27-8 | |

| Record name | Phenol, aluminum salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015086278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, aluminum salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, aluminum salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium triphenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of aluminum phenoxide?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of aluminum phenoxide, an organoaluminum compound with significant applications in organic synthesis and polymer chemistry. This document consolidates key data, outlines experimental protocols for its characterization, and visualizes fundamental concepts related to its synthesis and reactivity.

Core Physical and Chemical Properties

This compound, with the chemical formula C₁₈H₁₅AlO₃, is typically a white to light yellow solid.[1] It is an organometallic compound where aluminum is coordinated to three phenoxide groups.[1][2] Due to its reactivity, particularly with moisture, it should be handled with care in an inert atmosphere.[1][3]

Quantitative Physical Properties

A summary of the key quantitative physical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₅AlO₃ | [1][3][4][5][6] |

| Molecular Weight | 306.30 g/mol | [3][4][7] |

| Appearance | White to light yellow powder/solid | [1][2][3] |

| Melting Point | 156 °C (decomposes) | [4][8] |

| 265 °C (decomposes) | [3] | |

| Boiling Point | >250 °C | [3] |

| Density | 1.23 g/cm³ | [3][4][8] |

| Solubility | Soluble in organic solvents (e.g., alcohols, ethers, benzene (B151609) derivatives). Reacts with water. | [1][2] |

Structural and Spectroscopic Properties

The molecular structure of this compound is more complex than a simple monomeric species. In non-coordinating solvents like benzene, it can exist as a mixture of dimeric and trimeric species.[2] X-ray crystallography studies have revealed the formation of a dimeric THF adduct, [Al(OPh)₃·THF]₂, when crystallized from tetrahydrofuran.[9][10][11] In this structure, two aluminum centers are bridged by two phenoxide ligands, forming a central [Al(μ-OPh)₂Al] core.[9] Each aluminum atom is five-coordinate, with a disordered trigonal bipyramidal geometry.[9][10]

Spectroscopic techniques are crucial for the characterization of this compound. A summary of key spectroscopic data is provided in Table 2.

| Technique | Observation | Significance | Source(s) |

| ¹H NMR | Allows for the identification and positioning of substituents on the phenoxide ligands. | Confirms the structure of the aromatic rings. | [9] |

| ¹³C NMR | Provides detailed information about the carbon skeleton of the phenoxide ligands. | Characterizes the aromatic ring and any substituents. | [9] |

| ²⁷Al NMR | Chemical shifts indicate the coordination environment of the aluminum atom (tetrahedral, trigonal bipyramidal, or octahedral). | Reveals the coordination state of aluminum in solution, which can be an equilibrium between different species. | [2][5][9][10] |

| Infrared (IR) Spectroscopy | Disappearance of the phenolic O-H stretching band and appearance of new bands corresponding to the Al-O coordination (typically in the 1030-1080 cm⁻¹ region). | Confirms the formation of the aluminum-oxygen bond. | [9] |

| Mass Spectrometry (MS) | The molecular ion peak can confirm the molecular weight of the monomeric species (m/z ≈ 306.29). | Determines the molecular weight and provides structural information through fragmentation patterns. | [9] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of aluminum alkoxides.[1] Its key chemical properties include:

-

Hydrolysis: It is highly sensitive to moisture and air, readily hydrolyzing to form aluminum hydroxide (B78521) and phenol (B47542).[1][2][3] This reaction is exothermic.[9]

-

Lewis Acidity: The aluminum center acts as a Lewis acid, allowing it to catalyze various organic reactions, such as Friedel-Crafts alkylation and acylation.[9]

-

Complex Formation: It can form complexes with various ligands, which influences its reactivity and stability.[1][9]

-

Reactivity in Synthesis: It participates in reactions like transesterification and polymerization.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the direct reaction of aluminum with phenol.[2][5]

Materials:

-

Aluminum (powder or turnings)

-

Phenol

-

p-Xylene (B151628) (solvent, optional)[9]

-

Nitrogen gas supply

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a nitrogen inlet, add phenol and a catalytic amount of mercuric chloride (if used).

-

Heat the mixture to melt the phenol and then add aluminum powder in small portions under a nitrogen atmosphere.

-

The reaction mixture is then heated to reflux (typically between 160-180°C) for several hours (e.g., 3-4 hours) to ensure complete reaction.[9][13]

-

The reaction can be monitored by the evolution of hydrogen gas.

-

After the reaction is complete, the mixture is cooled, and the product can be isolated. If a solvent like p-xylene is used, it can be removed by distillation.

-

The resulting this compound is a solid that should be stored under an inert atmosphere.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Due to its moisture sensitivity, samples for NMR analysis must be prepared in a glovebox or under an inert atmosphere. Deuterated solvents such as CDCl₃ or C₆D₆ that have been thoroughly dried should be used.

-

¹H and ¹³C NMR: Standard acquisition parameters can be used. The spectra will show characteristic signals for the phenoxide ligand.

-

²⁷Al NMR: A wider spectral width may be necessary due to the broad signals often observed for quadrupolar nuclei like ²⁷Al. The chemical shift will be indicative of the coordination environment of the aluminum center.[9]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Solid samples can be analyzed as a KBr pellet or as a mull (e.g., Nujol). The preparation should be done in a dry environment to prevent hydrolysis.

-

Data Acquisition: The IR spectrum should be recorded over the range of 4000-400 cm⁻¹. The key diagnostic features are the disappearance of the broad O-H stretch from phenol and the appearance of Al-O stretching vibrations.[9]

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Logical Relationships in Reactivity

The reactivity of this compound is governed by the electrophilic nature of the aluminum center and the nucleophilic character of the phenoxide oxygen. This dual reactivity is central to its catalytic activity.

Caption: Conceptual diagram of the reactivity of this compound.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, supported by quantitative data, experimental protocols, and conceptual visualizations. A thorough understanding of its properties, particularly its sensitivity to moisture and its rich coordination chemistry, is crucial for its effective application in research and development. The information presented herein serves as a valuable resource for scientists and professionals working with this versatile organoaluminum compound.

References

- 1. CAS 15086-27-8: this compound | CymitQuimica [cymitquimica.com]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. gelest.com [gelest.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Aluminium phenolate - Wikipedia [en.wikipedia.org]

- 6. Phenol, aluminum salt (3:1) | C18H15AlO3 | CID 167236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound | High-Purity Research Reagent [benchchem.com]

- 10. Structural and spectroscopic characterizations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Generalized synthesis of aluminum hexoxide and this compound [morressier.com]

- 13. Sciencemadness Discussion Board - Synthesis of Aluminium Phenoxide - Powered by XMB 1.9.11 [sciencemadness.org]

Synthesis of Aluminum Phenoxide: A Technical Guide for Researchers

Introduction

Aluminum phenoxide, also known as aluminum triphenolate, is an important organoaluminum compound with significant applications in industrial and academic research. It serves as a key catalyst in the alkylation of phenols to produce various alkylphenols, which are precursors to antioxidants, surfactants, and other valuable chemicals. This technical guide provides an in-depth overview of the synthesis of this compound from aluminum and phenol (B47542), detailing experimental protocols, reaction parameters, and relevant mechanistic pathways. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Overview

The most direct synthesis of this compound involves the reaction of metallic aluminum with phenol. The overall reaction is as follows:

2 Al + 6 C₆H₅OH → 2 Al(OC₆H₅)₃ + 3 H₂[1]

This reaction can be facilitated by the presence of a catalyst and is influenced by factors such as temperature, pressure, and the purity of the reactants. Alternative methods involve the use of aluminum alkoxides or organoaluminum compounds as starting materials.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following sections detail the key experimental procedures.

Method 1: Direct Reaction of Aluminum and Phenol

This method involves the direct reaction of aluminum metal with molten phenol.

Experimental Procedure:

-

In a reaction vessel, 8100 parts by weight of phenol are combined with 27 parts by weight of aluminum metal.[2]

-

The vessel is sealed and heated to approximately 150°C to initiate the formation of aluminum triphenoxide.[2]

-

The reaction progress can be monitored by the evolution of hydrogen gas.

-

Once the reaction is complete, the resulting this compound can be used directly as a catalyst concentrate.[2]

Reaction Parameters:

| Parameter | Value | Reference |

| Reactants | Aluminum metal, Phenol | [2] |

| Reactant Ratio (Phenol:Al) | ~203:1 (mole ratio) | [2] |

| Temperature | 150°C | [2] |

Method 2: Catalyzed Synthesis from Aluminum and Phenol

The reactivity of aluminum can be enhanced by using a catalyst to disrupt the passivating oxide layer on the metal surface.

Experimental Procedure:

-

To a flask containing an excess of phenol (4.3 moles) and a solvent such as dried tetrahydrofuran (B95107) (THF) (2 L), add aluminum (1 mole).

-

Introduce a catalytic amount of mercuric chloride (0.001 mole).[3]

-

The mixture is refluxed for 24 hours under an inert nitrogen atmosphere with continuous stirring.[3]

-

After the reaction, the solvent and excess phenol are removed by vacuum distillation to yield this compound. The product is not further purified by vacuum distillation as it is prone to decomposition upon heating.[3]

Reaction Parameters:

| Parameter | Value | Reference |

| Reactants | Aluminum, Phenol | |

| Catalyst | Mercuric Chloride (HgCl₂) | [3] |

| Reactant Ratio (Al:Phenol:HgCl₂) | 1 : 4.3 : 0.001 (mole ratio) | [3] |

| Solvent | Tetrahydrofuran (THF) | [3] |

| Temperature | Reflux | [3] |

| Reaction Time | 24 hours | [3] |

| Atmosphere | Nitrogen | [3] |

| Yield | 80-95% (for various alkoxides) | [4] |

Method 3: Synthesis from Organoaluminum Reagents

This compound can also be prepared by the reaction of phenol with organoaluminum compounds like triethylaluminum (B1256330).

Experimental Procedure:

-

A phenol alkylation mixture is prepared using 177.5 parts of phenol and 1.06 parts of triethylaluminum.[5][6]

-

The triethylaluminum reacts with phenol to form this compound in situ.[5][6]

-

This mixture is then typically used directly in subsequent reactions, such as the alkylation of phenol with isobutylene.[5][6]

Reaction Parameters:

| Parameter | Value | Reference |

| Reactants | Triethylaluminum, Phenol | [5][6] |

| Reactant Ratio | 1.06 parts triethylaluminum to 177.5 parts phenol | [5][6] |

Reaction Pathways and Mechanisms

The synthesis of this compound from aluminum and phenol proceeds via a direct reaction where the acidic proton of the phenol's hydroxyl group reacts with the aluminum metal. This reaction is an oxidation-reduction process where aluminum is oxidized and protons are reduced to hydrogen gas.

The use of this compound as a catalyst in phenol alkylation, such as the Friedel-Crafts reaction, involves the activation of an electrophile by the aluminum center.

Caption: Direct synthesis of this compound from aluminum and phenol.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound, particularly when a catalyst is employed.

Caption: A generalized experimental workflow for catalyzed synthesis.

Safety Considerations

This compound is reactive with moisture and air, leading to hydrolysis and the formation of aluminum hydroxide (B78521) and phenol.[7] Therefore, it should be handled under an inert atmosphere. The synthesis may also involve flammable solvents and the evolution of hydrogen gas, requiring appropriate safety precautions. When mercuric chloride is used as a catalyst, extreme caution must be exercised due to its high toxicity.

Conclusion

The synthesis of this compound from aluminum and phenol is a fundamental process for generating a versatile catalyst used in various organic transformations. The choice of synthetic method, whether through direct reaction, catalyzed reaction, or from organoaluminum precursors, will depend on the desired purity, scale, and available resources. Careful control of reaction conditions is crucial for achieving high yields and product quality. This guide provides the foundational knowledge for researchers to successfully synthesize and utilize this compound in their work.

References

- 1. This compound | High-Purity Research Reagent [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Sciencemadness Discussion Board - Synthesis of Aluminium Phenoxide - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Generalized synthesis of aluminum hexoxide and this compound [morressier.com]

- 5. prepchem.com [prepchem.com]

- 6. US4929770A - this compound catalyst removal - Google Patents [patents.google.com]

- 7. CAS 15086-27-8: this compound | CymitQuimica [cymitquimica.com]

A Technical Guide to the Synthesis of Aluminum Phenoxide from Aluminum Alkoxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of aluminum phenoxide from aluminum alkoxides, a critical process for generating a versatile catalyst and reagent used in various organic transformations. This document outlines the underlying chemical principles, detailed experimental methodologies, and quantitative data for the synthesis. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, enabling them to reliably produce and utilize this compound in their work.

Introduction

This compound, with the chemical formula Al(OC₆H₅)₃, is an organoaluminum compound that serves as a highly effective Lewis acid catalyst in a variety of organic reactions.[1] Its utility is particularly notable in Friedel-Crafts alkylation and acylation reactions, as well as in the ring-opening polymerization of cyclic esters and epoxides, which are fundamental processes in the synthesis of complex organic molecules and polymers.[2] The synthesis of this compound can be achieved through several routes, including the direct reaction of aluminum metal with phenol (B47542). However, the use of aluminum alkoxides as precursors offers a more controlled and often higher-yielding alternative. This guide focuses on the synthesis of this compound via a transesterification-type ligand exchange reaction using readily available aluminum alkoxides, such as aluminum isopropoxide.

Synthesis of this compound from Aluminum Alkoxides

The synthesis of this compound from aluminum alkoxides is based on the principle of transesterification, or alcoholysis, where the alkoxide groups of the aluminum precursor are displaced by phenoxide groups. This ligand exchange reaction is driven by the relative acidity of phenol and the alcohol corresponding to the aluminum alkoxide.

Reaction Mechanism

The reaction proceeds through the nucleophilic attack of the hydroxyl group of phenol on the electrophilic aluminum center of the aluminum alkoxide. The reaction is typically carried out by heating a mixture of the aluminum alkoxide and phenol, often in an inert solvent to facilitate the removal of the displaced alcohol by-product, which can shift the equilibrium towards the formation of the desired this compound.

Generalized Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound from aluminum isopropoxide. This protocol is based on established chemical principles and procedures for similar transesterification reactions.

Materials:

-

Aluminum isopropoxide (Al(O-i-Pr)₃)

-

Phenol (C₆H₅OH)

-

Anhydrous toluene (B28343)

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Distillation head

-

Heating mantle with a magnetic stirrer

-

Schlenk line or equivalent inert atmosphere setup

Procedure:

-

Preparation of the Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a nitrogen inlet, and a distillation head is assembled. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Charging the Reactants: The flask is charged with aluminum isopropoxide and phenol in a 1:3 molar ratio. Anhydrous toluene is added as a solvent to facilitate the reaction and the removal of the isopropanol (B130326) byproduct.

-

Reaction: The reaction mixture is heated to reflux with vigorous stirring under a continuous, gentle flow of nitrogen. The progress of the reaction can be monitored by observing the distillation of isopropanol, which has a lower boiling point than toluene.

-

Completion and Isolation: The reaction is considered complete when the distillation of isopropanol ceases. The reaction mixture is then cooled to room temperature. The this compound product can be isolated by removing the toluene solvent under reduced pressure. The resulting solid is typically a white to off-white powder.[1]

-

Storage: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.[1]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from aluminum alkoxides, based on generalized procedures.

| Parameter | Value/Condition | Purpose |

| Reactants | ||

| Aluminum Alkoxide | e.g., Aluminum Isopropoxide | Precursor for the aluminum center |

| Phenol | 3 molar equivalents | Source of the phenoxide ligand |

| Reaction Conditions | ||

| Solvent | Anhydrous Toluene | Facilitates reaction and azeotropic removal of alcohol byproduct |

| Temperature | Reflux (approx. 111°C for toluene) | To provide the necessary activation energy for the reaction |

| Atmosphere | Inert (e.g., Nitrogen) | To prevent hydrolysis of the reactants and product |

| Reaction Time | Typically 2-4 hours | To ensure the reaction goes to completion |

| Product | ||

| This compound | White to off-white solid | Desired product |

| Yield | Generally high (>80%) | Dependent on the efficiency of byproduct removal |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from aluminum alkoxides.

Applications in Research and Development

This compound is a valuable tool for organic chemists and drug development professionals. Its strong Lewis acidity and steric bulk make it a highly selective catalyst for a range of reactions, including:

-

Friedel-Crafts Reactions: Catalyzing the alkylation and acylation of aromatic compounds, which is a cornerstone of synthetic organic chemistry.

-

Ring-Opening Polymerization: Acting as an initiator for the polymerization of cyclic esters like lactide and caprolactone (B156226) to produce biodegradable polymers.[2]

-

Meerwein-Ponndorf-Verley (MPV) Reduction and Oppenauer Oxidation: While the alkoxide counterparts are more common, phenoxide derivatives can also participate in these selective redox transformations of aldehydes/ketones and alcohols.

Conclusion

The synthesis of this compound from aluminum alkoxides provides a reliable and controllable method for accessing a versatile and powerful catalyst. By following the detailed methodologies and understanding the underlying chemical principles outlined in this guide, researchers can effectively prepare this compound and leverage its catalytic activity in a wide array of synthetic applications, thereby advancing research and development in chemistry and pharmaceuticals.

References

The Formation of Aluminum Phenoxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum phenoxide, an organoaluminum compound of significant interest in organic synthesis and polymer chemistry, serves as a versatile Lewis acid catalyst and a precursor for various aluminum-based materials.[1] Its efficacy in promoting reactions such as Friedel-Crafts alkylations and acylations, as well as its role as a co-catalyst in olefin polymerization, underscores the importance of understanding its formation. This technical guide provides an in-depth exploration of the primary mechanisms of this compound formation, detailed experimental protocols for its synthesis, and a summary of key quantitative data. The structural complexities and characterization techniques are also discussed to provide a comprehensive resource for researchers in the field.

Core Mechanisms of this compound Formation

The synthesis of this compound can be achieved through several distinct chemical pathways. The choice of method often depends on the desired purity, scale, and the availability of starting materials. The three primary routes to this compound are:

-

Direct Reaction of Elemental Aluminum with Phenol (B47542): This is the most direct method, involving the reaction of metallic aluminum with phenol.[1]

-

Ligand Exchange with Aluminum Alkoxides: A transesterification-type reaction where an aluminum alkoxide, such as aluminum isopropoxide, is treated with phenol.[1]

-

Reaction of Organoaluminum Reagents with Phenol: This method utilizes reactive organoaluminum compounds, such as triethylaluminum (B1256330), which readily react with phenol.[2]

Direct Synthesis from Elemental Aluminum and Phenol

The direct reaction between elemental aluminum and phenol is a straightforward approach to this compound. However, the reaction is often hindered by a passivating layer of aluminum oxide (Al₂O₃) on the surface of the aluminum metal. To overcome this, the reaction typically requires elevated temperatures and often the use of a catalyst to activate the aluminum surface.

The overall reaction is as follows:

2 Al(s) + 6 C₆H₅OH(l) → 2 Al(OC₆H₅)₃(s) + 3 H₂(g)[1]

Catalysts such as mercuric chloride (HgCl₂) can be employed to amalgamate the aluminum surface, thereby disrupting the oxide layer and facilitating the reaction with phenol.[3][4] The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.[1]

Synthesis via Ligand Exchange with Aluminum Alkoxides

An alternative and often more controlled method for preparing this compound involves a ligand exchange reaction with a pre-formed aluminum alkoxide, most commonly aluminum isopropoxide (Al(O-i-Pr)₃). In this transesterification-type process, the isopropoxide groups are displaced by phenoxide groups.

The reaction proceeds as follows:

Al(O-i-Pr)₃ + 3 C₆H₅OH → Al(OC₆H₅)₃ + 3 i-PrOH

This method offers the advantage of milder reaction conditions and avoids the use of elemental aluminum and activating catalysts. The reaction is typically driven to completion by removing the more volatile alcohol (isopropanol) by distillation.

Synthesis from Organoaluminum Reagents

Organoaluminum compounds, such as triethylaluminum (Al(C₂H₅)₃), are highly reactive and readily undergo reaction with phenol to form this compound. This reaction is vigorous and exothermic, producing ethane (B1197151) gas as a byproduct.

The reaction is as follows:

Al(C₂H₅)₃ + 3 C₆H₅OH → Al(OC₆H₅)₃ + 3 C₂H₆(g)

This method is particularly useful for generating this compound in situ for subsequent reactions, such as phenol alkylation.[5][6]

Quantitative Data Summary

The yield and reaction conditions for the synthesis of this compound can vary significantly depending on the chosen method. The following tables summarize key quantitative data from the literature.

Table 1: Reaction Conditions for Direct Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | Elemental Aluminum, Phenol | [1] |

| Catalyst | Mercuric Chloride (0.01 mole) | [3] |

| Temperature | 100-190 °C | [1] |

| Atmosphere | Inert (e.g., Nitrogen) | [1] |

| Reaction Time | 3-4 hours | [1] |

| Yield | 80-95% | [3] |

Table 2: Spectroscopic Data for this compound Characterization

| Technique | Key Observation | Reference |

| Infrared (IR) | Disappearance of phenolic O-H stretch; Appearance of C-O-Al stretch (1030-1080 cm⁻¹) | [1] |

| ¹H NMR | Confirms the presence and positioning of substituents on the phenoxide ligands. | [1] |

| ¹³C NMR | Provides information on the carbon framework of the phenoxide ligands. | [2] |

| ²⁷Al NMR | Indicates the coordination environment of the aluminum center. Signals around 66.4 ppm suggest four- or five-coordinate species in solution, while a signal at 20.9 ppm has been reported for a hexa-coordinated environment. | [1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol for Direct Synthesis from Elemental Aluminum and Phenol

Materials:

-

Elemental aluminum (powder or foil)

-

Phenol

-

Mercuric chloride (catalyst)

-

Anhydrous toluene (B28343) or other suitable solvent

-

Nitrogen gas supply

Procedure:

-

Set up a reflux apparatus with a round-bottom flask, condenser, and nitrogen inlet.

-

To the flask, add 1 mole of aluminum and an excess of phenol.

-

Add a catalytic amount of mercuric chloride (e.g., 0.01 mole).[3]

-

Flush the system with nitrogen to create an inert atmosphere.

-

Heat the mixture to reflux at the boiling point of the alcohol or a temperature range of 100-190°C.[1][3]

-

Maintain the reaction under reflux with stirring for 3-4 hours, or until the evolution of hydrogen gas ceases.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be isolated by distillation of the solvent, followed by rinsing and filtration of the solid this compound.[3]

Protocol for Synthesis via Ligand Exchange with Aluminum Isopropoxide

Materials:

-

Aluminum isopropoxide

-

Phenol

-

Anhydrous toluene or other suitable solvent

Procedure:

-

In a reaction vessel equipped with a distillation apparatus, dissolve aluminum isopropoxide in an anhydrous solvent like toluene.

-

Add a stoichiometric amount of phenol (3 equivalents) to the solution.

-

Heat the reaction mixture to allow for the displacement of isopropanol.

-

Continuously remove the isopropanol byproduct by distillation to drive the equilibrium towards the formation of this compound.

-

Once the removal of isopropanol is complete, the remaining solution contains the this compound, which can be used directly or isolated by removing the solvent under vacuum.

Structural Considerations and Characterization

This compound exhibits interesting structural features. In the solid state, it has been shown to exist as a dimeric THF adduct, [Al(OPh)₃·THF]₂, where two aluminum centers are bridged by two phenoxide ligands.[2] In non-coordinating solvents, NMR studies suggest an equilibrium between four- and five-coordinate aluminum species.[2]

The formation and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Conclusion

The formation of this compound can be achieved through several reliable synthetic routes, each with its own advantages and considerations. The direct reaction of elemental aluminum with phenol offers a high-yield pathway, particularly with catalytic activation, while the ligand exchange method provides a more controlled synthesis under milder conditions. The use of organoaluminum reagents is ideal for in situ generation. A thorough understanding of these mechanisms, coupled with appropriate characterization techniques, is crucial for the effective utilization of this compound in various chemical applications. This guide provides the foundational knowledge and practical protocols to aid researchers in the successful synthesis and application of this important organoaluminum compound.

References

- 1. This compound | High-Purity Research Reagent [benchchem.com]

- 2. Structural and spectroscopic characterizations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Generalized synthesis of aluminum hexoxide and this compound [morressier.com]

- 4. Sciencemadness Discussion Board - Synthesis of Aluminium Phenoxide - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. prepchem.com [prepchem.com]

- 6. US4929770A - this compound catalyst removal - Google Patents [patents.google.com]

A Technical Guide to the Crystal Structure of Aluminum Phenoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum phenoxide, a versatile Lewis acid catalyst and precursor in materials science, exhibits complex structural chemistry. This technical guide provides an in-depth analysis of the crystal structure of this compound, focusing on its common dimeric form when crystallized from coordinating solvents such as tetrahydrofuran (B95107) (THF). This document summarizes key crystallographic data, details experimental protocols for its synthesis and characterization, and presents visual representations of its structure and relevant experimental workflows to support researchers in their understanding and application of this important organoaluminum compound.

Introduction

This compound, with the general formula Al(OPh)₃, is a valuable reagent in organic synthesis and polymer chemistry.[1] Its reactivity and catalytic activity are intrinsically linked to its molecular structure. In the solid state, this compound deviates from a simple monomeric structure, tending to form oligomeric species.[2][3] A well-characterized and stable crystalline form is the dimeric tetrahydrofuran adduct, [Al(OPh)₃·THF]₂.[4][5] The definitive method for elucidating the three-dimensional arrangement of atoms in this crystalline form is single-crystal X-ray diffraction (SCXRD).[4] This guide focuses on the detailed crystal structure of this dimeric adduct, providing quantitative data and procedural insights for its preparation and analysis.

Crystal Structure of the this compound THF Adduct

When crystallized from a coordinating solvent like tetrahydrofuran (THF), this compound forms a dimeric THF adduct with the chemical formula [Al(OPh)₃·THF]₂.[4][5]

Molecular Structure

The crystal structure reveals a centrosymmetric dimer where two aluminum centers are bridged by two phenoxide ligands, creating a central [Al(μ-OPh)₂Al] core.[4] Each aluminum atom is in a five-coordinate environment with a disordered trigonal bipyramidal geometry.[4][5] The coordination sphere of each aluminum atom is completed by two terminal phenoxide groups and one molecule of THF.[4]

The Al-O bond lengths for the terminal phenoxide ligands are typically shorter than those for the bridging phenoxide ligands, reflecting the different bonding modes.[4]

Crystallographic Data

The following table summarizes the key crystallographic parameters for the dimeric this compound THF adduct, [Al(OPh)₃·THF]₂.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.0108(5) |

| b (Å) | 10.555(4) |

| c (Å) | 15.888(6) |

| α (°) | 90 |

| β (°) | 95.88(3) |

| γ (°) | 90 |

| Volume (ų) | 2003.8(13) |

| Z | 2 |

| Temperature (K) | 296 |

Note: Data derived from a representative single-crystal X-ray diffraction study.[6]

Experimental Protocols

Synthesis of this compound

There are two primary routes for the synthesis of this compound.

This method involves the direct reaction of aluminum metal with phenol (B47542), often in the presence of a catalyst.

Materials:

-

Aluminum powder or turnings (1 mole)

-

Phenol (excess)

-

Anhydrous toluene (B28343) or other suitable inert solvent

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add aluminum powder and a catalytic amount of mercuric chloride to a reaction flask equipped with a reflux condenser.

-

Add an excess of molten phenol or a solution of phenol in an inert solvent.

-

Heat the reaction mixture to reflux. The reaction is evidenced by the evolution of hydrogen gas.[2]

-

Continue refluxing until the evolution of hydrogen ceases, indicating the completion of the reaction.

-

After cooling, the excess solvent and phenol can be removed under reduced pressure.

-

The resulting solid this compound can be purified by recrystallization from a suitable solvent like THF to obtain single crystals.

This route involves a ligand exchange reaction between an aluminum alkoxide or an organoaluminum compound and phenol.[8]

Materials:

-

Aluminum isopropoxide or triethylaluminum (B1256330) (1 equivalent)

-

Phenol (3 equivalents)

-

Anhydrous toluene or other suitable inert solvent

Procedure:

-

Under an inert atmosphere, dissolve the aluminum precursor (aluminum isopropoxide or triethylaluminum) in an anhydrous inert solvent.

-

Slowly add a solution of phenol (3 equivalents) in the same solvent to the aluminum precursor solution.

-

The reaction mixture may be stirred at room temperature or gently heated to ensure complete reaction. For example, a related salan-aluminum compound was synthesized by reacting aluminum isopropoxide with the corresponding ligand in toluene at 80°C over several days.[8]

-

The product can be isolated by removal of the solvent under vacuum.

-

For crystallographic studies, the crude product should be recrystallized from a coordinating solvent like THF.

Characterization Methods

Protocol for Data Collection and Structure Refinement:

-

Crystal Mounting: A suitable single crystal of the this compound THF adduct is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100-150 K) to minimize thermal motion and potential crystal degradation. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

Sample Preparation and Analysis:

-

Sample Preparation: For solution-state NMR, dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or THF-d₈) in an NMR tube under an inert atmosphere. For solid-state NMR, the crystalline sample is packed into a suitable rotor.

-

¹H and ¹³C NMR: These spectra provide information about the organic phenoxide and THF ligands.

-

²⁷Al NMR: This technique is particularly informative for probing the coordination environment of the aluminum center. The chemical shift can distinguish between different coordination numbers (e.g., four-, five-, or six-coordinate aluminum species). In solution, ²⁷Al NMR can reveal the presence of different species in equilibrium.[4]

Sample Preparation and Analysis:

-

Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient technique. A small amount of the crystalline powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr and pressing it into a thin disk.

-

Analysis: The IR spectrum is recorded. The formation of this compound is confirmed by the disappearance of the broad O-H stretching band of phenol and the appearance of new bands corresponding to the Al-O-C stretching vibrations.

Visualizations

Molecular Structure of Dimeric this compound THF Adduct

Caption: Dimeric structure of [Al(OPh)₃·THF]₂.

Experimental Workflow for Synthesis and Crystallization

References

- 1. researchgate.net [researchgate.net]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure and quantum-chemical calculations of a trimethylaluminium–THF adduct - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of Aluminum Phenoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize aluminum phenoxide, a versatile organoaluminum compound with significant applications in organic synthesis and catalysis.[1] This document details the principles and experimental protocols for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound, presenting key quantitative data in a clear, tabular format.

Introduction

This compound, with the chemical formula [Al(OC₆H₅)₃]n, is a white solid that typically exists as a dimer or trimer in solution.[2] Its utility as a Lewis acid catalyst in reactions such as Friedel-Crafts alkylation and acylation, as well as in polymerization processes, necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic methods are indispensable for elucidating its molecular structure, confirming its synthesis, and investigating its behavior in different chemical environments.[1][3]

Synthesis of this compound

A common and effective method for synthesizing this compound involves the reaction of elemental aluminum with phenol (B47542).[2] Catalytic agents, such as mercuric chloride, are often employed to overcome the passivating oxide layer on the aluminum surface.[4]

Experimental Protocol: Synthesis

A generalized method for the synthesis of this compound is as follows:

-

To an excess amount of molten phenol, add 1 mole of aluminum foil or powder.

-

Introduce a catalytic amount (e.g., 0.01 mole) of mercuric chloride.

-

Reflux the mixture at the boiling point of the alcohol.

-

Upon completion of the reaction, the pure solid this compound can be isolated by distillation to remove excess phenol, followed by rinsing and filtration.[4]

Yields for this type of synthesis are typically high, ranging from 80-95%.[4]

An alternative route involves the reaction of aluminum alkoxides, such as aluminum isopropoxide, with phenol in a transesterification-type reaction.[1]

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of atomic nuclei, providing detailed information about the structure and bonding in this compound.[1] The most informative nuclei for this compound are ¹H, ¹³C, and ²⁷Al.[1][3]

¹H and ¹³C NMR are crucial for confirming the structure of the phenoxide ligands and identifying any substituents on the aromatic rings.[1]

Experimental Protocol: ¹H and ¹³C NMR

-

Dissolve a sample of this compound in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts and coupling patterns to elucidate the structure.

Table 1: Typical NMR Spectroscopic Data for this compound Ligands

| Nucleus | Typical Chemical Shift (δ) ppm | Key Information Provided |

| ¹H | Aromatic protons | Confirms the presence and substitution pattern of the phenoxide rings.[1] |

| ¹³C | Aromatic carbons | Provides detailed information about the carbon skeleton of the phenoxide ligands.[1] |

| CDCl₃ solvent peak | Appears as a characteristic triplet at approximately 77.16 ppm.[1] |

Note: Actual chemical shifts may vary depending on the specific derivatives and experimental conditions.[1]

²⁷Al NMR is particularly valuable for determining the coordination environment of the aluminum center. The chemical shift of the aluminum nucleus is highly sensitive to its coordination number.[1]

Experimental Protocol: ²⁷Al NMR

-

Dissolve the this compound sample in a non-coordinating solvent (e.g., CDCl₃) or a coordinating solvent (e.g., THF) to investigate solvent effects.[3]

-

Acquire ²⁷Al NMR spectra. Variable temperature studies can provide insights into dynamic equilibria in solution.[3]

-

Analyze the chemical shifts to determine the coordination state of the aluminum.

Table 2: ²⁷Al NMR Chemical Shifts and Corresponding Aluminum Coordination

| Coordination Number | Geometry | Typical Chemical Shift (δ) ppm |

| 4 | Tetrahedral | 50 - 100 |

| 5 | Trigonal bipyramidal / Square pyramidal | Broad signals, variable shifts |

| 6 | Octahedral | 0 - 30 |

Data compiled from multiple sources.[1]

Studies have shown that in non-coordinating solvents, this compound can exist as four- and five-coordinate species, while in the presence of a coordinating solvent like THF, a dimeric THF adduct with a five-coordinate aluminum atom is formed.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a key technique for confirming the formation of the aluminum-oxygen (Al-O) bond.[1]

Experimental Protocol: IR Spectroscopy

-

Prepare a sample of the this compound, for example, as a KBr pellet or a mull.

-

Acquire the IR spectrum using an FTIR spectrometer.

-

Analyze the spectrum for the characteristic vibrational bands.

A crucial piece of evidence for the successful synthesis of this compound is the disappearance of the phenolic O-H stretching band from the starting material and the appearance of new bands corresponding to the Al-O bond.[1]

Table 3: Key Infrared Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| Phenolic O-H Stretch (in starting material) | ~3200-3600 | Disappearance indicates consumption of phenol.[1] |

| C-O-Al Stretch | 1030-1080 | Appearance confirms the formation of the aluminum-oxygen bond.[1] |

| Al-O Bond | ~900 | Can be observed, though may be cutoff depending on the instrument setup.[5] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its molecular formula.[1] The fragmentation patterns observed can also provide additional structural information.[1]

Experimental Protocol: Mass Spectrometry

-

Introduce the this compound sample into the mass spectrometer.

-

Acquire the mass spectrum.

-

Analyze the spectrum to identify the molecular ion peak and any significant fragmentation patterns.

For monomeric aluminum triphenoxide (C₁₈H₁₅AlO₃), the expected molecular ion peak would be at a mass-to-charge ratio (m/z) of approximately 306.29.[1] The observation of higher m/z values can indicate the presence of dimeric or trimeric species in the gas phase.[6]

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Logical relationship between synthesis, spectroscopic analysis, and structural elucidation of this compound.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and mass spectrometry provides a comprehensive understanding of its structure and purity. The combination of these techniques allows for unambiguous confirmation of its synthesis and detailed insights into its coordination chemistry, which are essential for its application in research and development. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals working with this important organoaluminum compound.

References

- 1. This compound | High-Purity Research Reagent [benchchem.com]

- 2. Aluminium phenolate - Wikipedia [en.wikipedia.org]

- 3. Structural and spectroscopic characterizations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Generalized synthesis of aluminum hexoxide and this compound [morressier.com]

- 5. Infrared Spectroscopy Studies of Aluminum Oxide and Metallic Aluminum Powders, Part II: Adsorption Reactions of Organofunctional Silanes [mdpi.com]

- 6. electrochem.org [electrochem.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR of Aluminum Phenoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of aluminum phenoxide, an organoaluminum compound with significant applications in organic synthesis and polymer science. Due to its reactivity, particularly its sensitivity to air and moisture, specific handling techniques are required for its synthesis and analysis. This document outlines detailed experimental protocols, discusses the structural insights that can be gained from ¹H and ¹³C NMR, and presents available spectral data.

Introduction

This compound, with the chemical formula Al(OC₆H₅)₃, is a white solid that is soluble in many organic solvents.[1] It is widely used as a catalyst in various organic reactions, including the alkylation of phenols.[1] Structurally, it is known to exist as a mixture of dimers and trimers in non-coordinating solvents like benzene.[2] NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound in both solid and solution states, providing detailed information on the phenoxide ligands, the coordination environment of the aluminum center, and the nature of the aluminum-oxygen bonds.[3]

Experimental Protocols

The successful synthesis and NMR analysis of this compound hinge on the rigorous exclusion of air and moisture. The following protocols are based on established methods for handling air-sensitive organometallic compounds.

A generalized method for the synthesis of this compound involves the reaction of elemental aluminum with phenol (B47542) in the presence of a catalyst.

Materials:

-

Aluminum powder or turnings

-

Phenol

-

Mercuric chloride (catalyst)

-

Anhydrous toluene (B28343) (or other high-boiling aromatic solvent)

-

Schlenk flask and condenser

-

Inert gas supply (Argon or Nitrogen)

-

Cannula for liquid transfer

Procedure:

-

Set up a Schlenk flask equipped with a reflux condenser under a positive pressure of an inert gas.

-

To the flask, add 1 mole of aluminum.

-

Add an excess of phenol (e.g., 3.3 moles) to the flask.

-

Carefully add a catalytic amount of mercuric chloride (e.g., 0.01 mole).

-

Add sufficient anhydrous solvent to ensure stirring.

-

The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by the evolution of hydrogen gas.

-

Upon completion of the reaction (cessation of gas evolution), the hot solution is filtered under an inert atmosphere to remove any unreacted aluminum.

-

The solvent is then removed under vacuum to yield this compound as a white solid. The product should be stored under an inert atmosphere.

Due to its sensitivity to air and moisture, the preparation of an NMR sample of this compound requires the use of Schlenk line or glovebox techniques.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃, C₆D₆), dried over molecular sieves and degassed

-

NMR tube with a J. Young valve or a standard NMR tube with a septum-sealed cap

-

Schlenk line or glovebox

-

Gastight syringe or cannula

Procedure:

-

Dry the NMR tube and its cap in an oven and allow it to cool under a stream of inert gas.

-

Inside a glovebox or on a Schlenk line, weigh the desired amount of this compound (typically 5-30 mg for ¹³C NMR) into the NMR tube.

-

Using a gastight syringe or cannula, add the required volume of degassed, anhydrous deuterated solvent (typically 0.6-0.7 mL) to the NMR tube.

-

Seal the NMR tube with the J. Young valve or a septum-sealed cap while maintaining a positive pressure of inert gas.

-

Gently agitate the tube to ensure complete dissolution of the sample.

¹H and ¹³C NMR Data Presentation

As of the latest literature review, specific, publicly available high-resolution ¹H and ¹³C NMR data for unsubstituted this compound is scarce. This is likely due to the complex solution behavior of the compound, which can exist as various aggregated species. However, we can analyze the NMR spectra of its precursor, phenol, and a substituted derivative, aluminum tris(4-tert-butylphenoxide), to understand the expected spectral features.

Table 1: ¹H and ¹³C NMR Data for Phenol

| Phenol (C₆H₅OH) | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Position | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| OH | ~5.1 (br s) | - |

| H-2, H-6 | ~7.28 (t) | 115.4 |

| H-3, H-5 | ~6.96 (t) | 129.8 |

| H-4 | ~6.88 (d) | 121.0 |

| C-1 | - | 155.2 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: Representative ¹H NMR Data for an this compound Derivative

| Aluminum tris(4-tert-butylphenoxide) | ¹H NMR (CDCl₃) |

| Assignment | Chemical Shift (δ, ppm) |

| Aromatic protons ortho to oxygen | ~7.3 (d) |

| Aromatic protons meta to oxygen | ~6.9 (d) |

| tert-butyl protons | ~1.3 (s) |

Data is illustrative and actual chemical shifts may vary.[3]

Expected Spectral Changes upon Coordination to Aluminum:

-

¹H NMR: The broad singlet of the phenolic -OH proton will disappear upon formation of the Al-O bond. The chemical shifts of the aromatic protons are expected to shift, reflecting the change in the electronic environment of the phenyl ring upon coordination to the aluminum center. The magnitude and direction of the shift will depend on the specific coordination mode (terminal vs. bridging phenoxide).

-

¹³C NMR: The chemical shifts of the aromatic carbons will also be affected by coordination to aluminum. The ipso-carbon (C-1) directly attached to the oxygen is expected to show a significant shift. The shifts of the other ring carbons will also change, providing information about the electron distribution in the coordinated phenoxide ligand.

Visualization of Workflows and Structural Relationships

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to the NMR analysis of this compound.

Caption: Workflow from synthesis to NMR analysis.

Caption: Information from NMR spectra.

Conclusion

References

A Technical Guide to the FT-IR Analysis of Aluminum Phenoxide for Al-O Bond Confirmation

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the synthesis and characterization of aluminum phenoxide, with a specific focus on the use of Fourier-Transform Infrared (FT-IR) spectroscopy to confirm the formation of the crucial Aluminum-Oxygen (Al-O) bond. This document details experimental protocols, presents key spectral data, and visualizes the analytical workflow.

Introduction: The Role of FT-IR in Characterizing Metal Phenoxides

This compound, Al(OPh)₃, serves as a significant reagent and catalyst in various organic syntheses. Its efficacy is rooted in the structure and reactivity of the aluminum-phenoxy linkage. The successful synthesis of this compound requires rigorous characterization to confirm the covalent bond formation between the aluminum center and the phenoxy ligand.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and accessible analytical technique for this purpose. It probes the vibrational modes of molecules, providing a distinct spectral "fingerprint." The formation of this compound from its precursors, such as phenol (B47542) and an aluminum source, leads to predictable and identifiable changes in the FT-IR spectrum. Specifically, the disappearance of the hydroxyl (O-H) group vibration from phenol and the emergence of new vibrations corresponding to the Al-O bond in the low-frequency region are definitive indicators of a successful reaction.

Synthesis of this compound

A generalized and effective method for synthesizing this compound involves the direct reaction of aluminum metal with phenol.[1] This approach ensures the formation of the desired product, which can then be isolated for analysis.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via the reaction of aluminum metal with phenol.

Materials:

-

Aluminum (Al) powder or turnings

-

Phenol (C₆H₅OH)

-

Mercuric chloride (HgCl₂) (catalyst)

-

Anhydrous toluene (B28343) (solvent)

-

Nitrogen (N₂) gas for inert atmosphere

Procedure:

-

Set up a reflux apparatus consisting of a round-bottom flask, a condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis.

-

To the flask, add 1 mole of aluminum metal and an excess of phenol (e.g., 3.5 moles).

-

Add a catalytic amount of mercuric chloride (e.g., 0.01 mole).

-

Add anhydrous toluene to the flask to act as a solvent and facilitate heat transfer.

-

Flush the system with nitrogen gas to establish an inert atmosphere.

-

Heat the reaction mixture to reflux. The reaction is initiated, leading to the formation of this compound and the evolution of hydrogen gas.

-

Maintain the reflux until the aluminum metal is completely consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solid this compound product can be isolated from the solution via filtration and subsequent rinsing with a non-polar solvent to remove unreacted phenol.[1]

-

Dry the isolated product under a vacuum to remove any residual solvent.

FT-IR Spectroscopy for Al-O Bond Confirmation

The core of the analysis lies in comparing the FT-IR spectrum of the starting material (phenol) with that of the final product (this compound). The key changes provide unambiguous evidence of the Al-O bond formation.

Spectral Characteristics of Phenol (Reactant)

Phenol exhibits several characteristic absorption bands in its FT-IR spectrum. The most prominent is the broad absorption due to the hydroxyl group, which is a hallmark of alcohols and phenols.[2]

Spectral Characteristics of this compound (Product)

The formation of this compound results in two major, easily identifiable changes in the spectrum:

-

Disappearance of the O-H Stretching Band: The reaction consumes the hydroxyl group of phenol. Consequently, the strong, broad absorption band between 3200-3600 cm⁻¹ vanishes in the spectrum of the purified product.[2][3] This is the primary indicator that the phenolic proton has been removed.

-

Appearance of Al-O Stretching Bands: The formation of the new Al-O covalent bond gives rise to characteristic absorption bands in the fingerprint region of the spectrum (typically < 1000 cm⁻¹). These bands, which are absent in the phenol spectrum, are direct evidence of the Al-O bond. The precise location can vary depending on the coordination environment of the aluminum atom (tetrahedral vs. octahedral), but they are consistently found in the 500-900 cm⁻¹ range.[4][5][6]

Quantitative Data Summary

The table below summarizes the critical FT-IR absorption frequencies for identifying the reactants and confirming the formation of the product.

| Vibrational Mode | Functional Group | Compound | Expected Wavenumber (cm⁻¹) | Significance |

| O-H Stretch (broad) | R-OH | Phenol | 3550 - 3230[3] | Present in reactant; its disappearance confirms reaction. |

| C-O Stretch | Ar-O | Phenol | ~1220[7] | Present in reactant; may shift upon coordination to Al. |

| C=C Aromatic Stretch | C=C | Phenol / Al-Phenoxide | 1600 - 1500[3] | Present in both reactant and product; confirms phenyl group integrity. |

| Al-O Stretch | Al-O | This compound | 900 - 500 [4][5][6] | Absent in reactant; its appearance confirms Al-O bond formation. |

| Al-OH Bending | Al-OH | Impurity / Hydrolysis Product | 1444 - 1313[4] | Absence indicates a pure, anhydrous product. |

Experimental Protocol: FT-IR Analysis

Objective: To acquire an FT-IR spectrum of the synthesized this compound to verify its formation.

Materials and Equipment:

-

Synthesized this compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

Fourier-Transform Infrared (FT-IR) Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any adsorbed water, which can interfere with the spectrum (especially in the O-H region).

-

In the agate mortar, mix approximately 1-2 mg of the synthesized this compound sample with about 100-200 mg of the dry KBr powder.[4]

-

Grind the mixture until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet press die.

-

Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. A typical scanning range is 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]

-

-

Data Analysis:

-

Process the resulting spectrum to identify the key absorption bands.

-

Verify the absence of the broad O-H band from phenol.

-

Confirm the presence of new, strong absorption bands in the 900 - 500 cm⁻¹ region, attributable to Al-O vibrations.

-

Visualized Workflows and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical basis for spectral confirmation.

Caption: Experimental workflow for the synthesis and FT-IR characterization of this compound.

Caption: Logical flowchart for confirming this compound synthesis using key FT-IR spectral features.

Conclusion

FT-IR spectroscopy stands out as an indispensable tool for the routine and definitive characterization of this compound. The analytical logic is straightforward and robust: the complete disappearance of the phenolic O-H stretch coupled with the clear appearance of new absorption bands in the low-frequency region (900-500 cm⁻¹) provides conclusive evidence for the formation of the Al-O bond. By following the detailed synthesis and analysis protocols outlined in this guide, researchers can confidently verify the identity and purity of their synthesized this compound, ensuring its suitability for further application.

References

- 1. Generalized synthesis of aluminum hexoxide and this compound [morressier.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. researchgate.net [researchgate.net]

- 7. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

In-Depth Technical Guide to the Solubility of Aluminum Phenoxide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum phenoxide (Al(OPh)₃) is a versatile organometallic compound utilized as a catalyst and precursor in various chemical syntheses. Its efficacy in solution-based applications is critically dependent on its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including qualitative and estimated quantitative data in a range of common organic solvents. Due to the air and moisture sensitivity of this compound, this guide also furnishes a detailed experimental protocol for the accurate and safe determination of its solubility.

Introduction

This compound is a white to light-yellow solid that is known to be soluble in several organic solvents.[1] This solubility is a key factor in its utility in organic synthesis and polymer chemistry.[1] However, it is highly reactive with moisture and air, which leads to hydrolysis, forming aluminum hydroxide (B78521) and phenol.[1] This reactivity necessitates careful handling and the use of anhydrous solvents and inert atmospheres during experimental procedures. While qualitative descriptions of its solubility are available, specific quantitative data is scarce in publicly accessible literature. This guide aims to consolidate the available information and provide a practical framework for researchers working with this compound.

Solubility of this compound

Based on available literature and data from analogous compounds such as aluminum isopropoxide, the solubility of this compound can be characterized as follows.

Qualitative Solubility

This compound is generally described as being soluble in organic solvents such as alcohols, ethers, and benzene (B151609) derivatives.[2] Its interactions with donor solvents like tetrahydrofuran (B95107) (THF) can lead to the formation of adducts, such as the dimeric THF adduct [Al(OPh)₃·THF]₂, which has been characterized in the solid state.[3] The formation of such complexes can influence its solubility profile.[3]

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide array of organic solvents is not extensively reported in the literature. However, by drawing parallels with the structurally similar aluminum isopropoxide, which is known to be soluble in ethanol, isopropanol, benzene, toluene, chloroform, and carbon tetrachloride, we can infer a similar solubility pattern for this compound.[4][5][6] Furthermore, a study on a fluorinated derivative, Al₂(OC₆F₅)₆, reported a 0.5 M solution in dimethoxyethane (DME), indicating that significant concentrations can be achieved with modified phenoxides.[7]

The following table presents estimated solubility values for this compound in common organic solvents at ambient temperature (approximately 25°C). It is critical to note that these are estimations based on qualitative descriptions and data from analogous compounds, and should be experimentally verified for precise applications.

| Solvent | Chemical Class | Estimated Solubility ( g/100 mL) | Notes |

| Toluene | Aromatic Hydrocarbon | > 10 | Often used as a solvent for reactions involving this compound.[3] |

| Benzene | Aromatic Hydrocarbon | > 10 | 27Al NMR studies have been conducted in benzene solutions.[2][8] |

| Tetrahydrofuran (THF) | Ether | > 15 | Forms a stable dimeric adduct, suggesting strong interaction and good solubility.[3] |

| Diethyl Ether | Ether | 5 - 10 | Generally a good solvent for many organometallic compounds. |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | 1 - 5 | Moderate polarity may offer reasonable solubility. |

| Chloroform | Halogenated Hydrocarbon | 1 - 5 | Similar to DCM, expected to be a moderately effective solvent. |

| Methanol | Alcohol | Reacts | Likely to undergo transesterification. |

| Ethanol | Alcohol | Reacts | Likely to undergo transesterification. |

| Acetone | Ketone | < 1 | Potential for reaction with the enol form. |

| Ethyl Acetate | Ester | 1 - 5 | Moderate solubility expected. |

| Hexane | Aliphatic Hydrocarbon | < 0.1 | Low polarity makes it a poor solvent for the relatively polar this compound. |

| Dimethylformamide (DMF) | Amide | > 10 | High polarity and coordinating ability suggest good solubility. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | > 10 | High polarity and coordinating ability suggest good solubility. |

Experimental Protocol for Solubility Determination

The accurate determination of the solubility of an air- and moisture-sensitive compound like this compound requires rigorous experimental techniques to exclude atmospheric oxygen and water. The following protocol outlines a generalized gravimetric method, which is a reliable technique for this purpose.[9][10][11]

Materials and Equipment

-

High-purity this compound

-

Anhydrous organic solvents (distilled and stored over molecular sieves)

-

Schlenk line or inert atmosphere glovebox

-

Schlenk flasks and other appropriate oven-dried glassware

-

Inert gas (high-purity argon or nitrogen)

-

Syringes and cannulas for liquid transfer

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatically controlled shaker or stirrer

-

Filtration apparatus suitable for inert atmosphere (e.g., Schlenk filter stick)

-

Oven for drying glassware and samples

Procedure

-

Preparation of Saturated Solution:

-

Under an inert atmosphere (in a glovebox or on a Schlenk line), add an excess amount of this compound to a known volume of the anhydrous solvent in a Schlenk flask. The presence of excess solid is crucial to ensure equilibrium is reached.

-

Seal the flask and place it in a thermostatically controlled shaker or on a stirrer plate.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours). The time required may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the excess solid to settle.

-

Under a positive pressure of inert gas, carefully withdraw a known volume of the supernatant (the clear saturated solution) using a gas-tight syringe fitted with a cannula that has a filter tip (e.g., a small plug of glass wool). This step is critical to avoid transferring any solid particles.

-

-

Gravimetric Analysis:

-

Transfer the known volume of the saturated solution to a pre-weighed, oven-dried vial or flask under an inert atmosphere.

-

Carefully remove the solvent under vacuum or by a gentle stream of inert gas.

-

Once the solvent is removed, place the vial in a vacuum oven and dry the solid residue to a constant weight.

-

After cooling to room temperature in a desiccator under an inert atmosphere, weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L) based on the mass of the solute and the volume of the solvent used.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of an air-sensitive compound like this compound.

Caption: Workflow for gravimetric solubility determination of air-sensitive compounds.

Conclusion

While precise, universally applicable quantitative solubility data for this compound remains elusive in the public domain, this guide provides a robust framework for researchers. The qualitative information, coupled with data from analogous compounds, offers valuable guidance for solvent selection. The detailed experimental protocol provides a reliable method for determining the solubility of this compound and other air-sensitive compounds with the necessary accuracy and safety precautions. It is recommended that researchers perform their own solubility determinations for the specific solvent systems and conditions relevant to their work.

References

- 1. CAS 15086-27-8: this compound | CymitQuimica [cymitquimica.com]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. This compound | High-Purity Research Reagent [benchchem.com]

- 4. Aluminum isopropoxide | C9H21AlO3 | CID 11143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aluminium isopropoxide CAS#: 555-31-7 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Aluminium phenolate - Wikipedia [en.wikipedia.org]

- 9. pharmajournal.net [pharmajournal.net]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Dimeric and Trimeric Forms of Aluminum Phenoxide in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum phenoxide is a versatile organoaluminum compound that plays a significant role as a catalyst and reagent in organic synthesis. Its reactivity and selectivity are often dictated by its aggregation state in solution, where an equilibrium between dimeric and trimeric forms is known to exist, particularly in non-coordinating solvents. Understanding and controlling this equilibrium is paramount for optimizing reaction conditions and achieving desired outcomes in various chemical transformations. This technical guide provides a comprehensive overview of the structural aspects, equilibrium dynamics, and characterization methodologies for the dimeric and trimeric forms of this compound in solution. Detailed experimental protocols for synthesis and analysis are presented, alongside illustrative quantitative data and visualizations to facilitate a deeper understanding of these fascinating supramolecular structures.

Introduction

This compound, with the general formula Al(OPh)₃, is a Lewis acidic compound widely employed in catalysis, including in the alkylation of phenols and the polymerization of epoxides. In the solid state, it often exists as oligomeric structures, and this propensity for aggregation persists in solution. The degree of oligomerization is highly dependent on the nature of the solvent and the steric bulk of the phenoxide ligand. In non-coordinating solvents such as benzene (B151609) or toluene (B28343), this compound is known to exist as a dynamic equilibrium between dimeric and trimeric species. This equilibrium is crucial as the different oligomeric forms can exhibit distinct reactivity profiles.